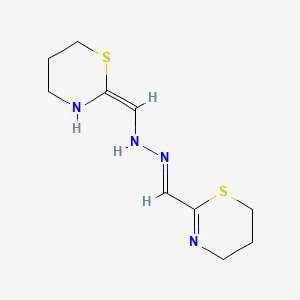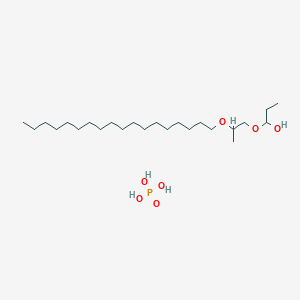
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is a complex organic compound that combines the properties of an alcohol and a phosphoric acid. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphoric acid group, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid typically involves the reaction of 1-propanol with octadecoxypropane in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a series of steps including protonation, nucleophilic attack, and deprotonation, ultimately forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert it into simpler alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus trichloride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Phosphorus trichloride or sulfuric acid.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and alkanes.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid membranes, altering their properties and affecting membrane-bound proteins and enzymes. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Propan-1-ol: A simpler alcohol with similar reactivity but lacking the long alkyl chain and phosphoric acid group.
Octadecoxypropane: Contains the long alkyl chain but lacks the hydroxyl and phosphoric acid groups.
Phosphoric Acid: Contains the phosphoric acid group but lacks the long alkyl chain and hydroxyl group.
Uniqueness
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic phosphoric acid group. This dual nature allows it to function as an effective surfactant and emulsifier, making it valuable in various applications .
Propiedades
Número CAS |
94586-68-2 |
|---|---|
Fórmula molecular |
C24H53O7P |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
1-(2-octadecoxypropoxy)propan-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H50O3.H3O4P/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-23(3)22-27-24(25)5-2;1-5(2,3)4/h23-25H,4-22H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
RTJODWBNTCYBJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(C)COC(CC)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
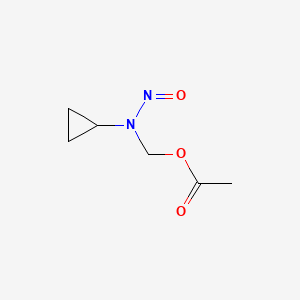

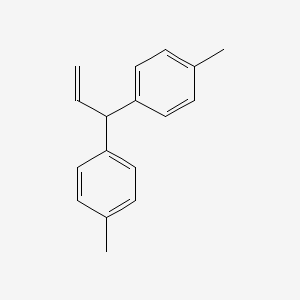
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)

![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)

![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)

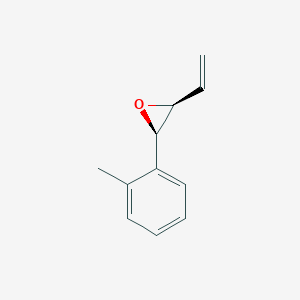
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
